molecular formula C9H7BrN2 B1290442 2-Bromoquinolin-4-amine CAS No. 36825-35-1

2-Bromoquinolin-4-amine

Cat. No. B1290442
CAS RN: 36825-35-1
M. Wt: 223.07 g/mol
InChI Key: ABCXIORVMZVFKC-UHFFFAOYSA-N
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Description

2-Bromoquinolin-4-amine is a compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of medicinal chemistry, where its derivatives are explored for their potential therapeutic applications. The compound's structure, which includes a bromine atom at the second position and an amine group at the fourth position on the quinoline ring, allows for further functionalization and the creation of a diverse array of quinoline derivatives.

Synthesis Analysis

The synthesis of 2-Bromoquinolin-4-amine derivatives can be achieved through various methods. One approach involves the use of Buchwald-Hartwig chemistry to selectively functionalize 6-bromo-2-chloroquinoline, leading to the formation of 2-aminoquinolines with increased binding affinity for Src homology 3 (SH3) domains, which are important in mediating protein-protein interactions . Another method includes copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines, providing a practical protocol for the synthesis of quinazolines and tetrahydroquinazolines . Additionally, a photocatalytic reaction involving 2-bromo-3,3,3-trifluoropropene has been used to synthesize 4-(difluoromethylidene)-tetrahydroquinolines .

Molecular Structure Analysis

The molecular structure of 2-Bromoquinolin-4-amine is characterized by the presence of a bromine atom and an amine group on the quinoline ring. This structure is amenable to further chemical modifications, as demonstrated by the synthesis of 6-bromo-4-iodoquinoline, which confirms the versatility of the bromoquinoline core for subsequent substitution reactions . The presence of these functional groups is crucial for the compound's reactivity and its ability to undergo various chemical transformations.

Chemical Reactions Analysis

2-Bromoquinolin-4-amine and its derivatives participate in a variety of chemical reactions. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which demonstrates the compound's utility in heterocyclic chemistry . Moreover, a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence has been employed to obtain N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines, showcasing the compound's role in complex reaction sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromoquinolin-4-amine derivatives are influenced by the presence of the bromine and amine groups. These functional groups not only dictate the compound's reactivity but also its physical properties such as solubility and melting point. The bromine atom, in particular, is a heavy substituent that can impact the compound's density and refractive index. The amine group, being a potential site for protonation, can affect the compound's basicity and its ability to form salts with acids. These properties are essential for understanding the compound's behavior in different chemical environments and for optimizing its use in various applications.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
  • Scientific Field: Drug Design and Development

    • Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Scientific Field: Cancer Research

    • A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods .
    • As quinoline is an important pharmacophoric moiety, the prepared compounds were screened against a non-small cell lung cancer cell line, A549 .
  • Scientific Field: Organic Synthesis

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Scientific Field: Industrial Chemistry

    • Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Scientific Field: Material Science

    • 2-Bromoquinolin-4-amine is a chemical compound with the molecular formula C9H7BrN2 .
    • It is used in the synthesis of various materials and can be stored at room temperature in an inert atmosphere .
  • Scientific Field: Biological and Pharmaceutical Research

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
  • Scientific Field: Therapeutic Potential

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
  • Scientific Field: Anticancer Research

    • One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) is found to be active with inhibition concentration value of (IC 50) 29.4 μM .
    • The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXIORVMZVFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630868
Record name 2-Bromoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinolin-4-amine

CAS RN

36825-35-1
Record name 2-Bromoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoquinolin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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